molecular formula C8H9N2OP B2865698 5-(Dimethylphosphoryl)nicotinonitrile CAS No. 2580186-64-5

5-(Dimethylphosphoryl)nicotinonitrile

Cat. No.: B2865698
CAS No.: 2580186-64-5
M. Wt: 180.147
InChI Key: GHWNSKPGTZVYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylphosphoryl)nicotinonitrile is an organic compound with the molecular formula C8H9N2OP It is a derivative of nicotinonitrile, featuring a dimethylphosphoryl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)nicotinonitrile can be achieved through a multi-step process involving the Dimroth rearrangement. A common route involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . The reaction typically proceeds under mild conditions, yielding the desired nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)nicotinonitrile involves its interaction with molecular targets through its nitrile and dimethylphosphoryl groups. These functional groups enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: A simpler derivative without the dimethylphosphoryl group.

    4-(Dimethylphosphoryl)nicotinonitrile: A positional isomer with the dimethylphosphoryl group at a different position on the pyridine ring.

    2-(Dimethylphosphoryl)nicotinonitrile: Another positional isomer with the dimethylphosphoryl group at the 2-position.

Uniqueness

5-(Dimethylphosphoryl)nicotinonitrile is unique due to the specific positioning of the dimethylphosphoryl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-dimethylphosphorylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNSKPGTZVYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=CC(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.